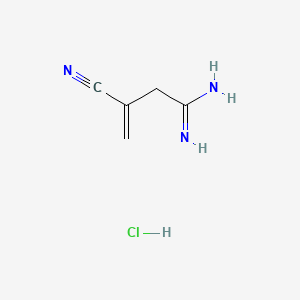
3-Cyanobut-3-enimidamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanobut-3-enimidamide Hydrochloride: is a chemical compound with the molecular formula C5H7N3·HCl and a molecular weight of 145.59 g/mol . This compound is primarily used as a building block in organic synthesis and is known for its reactivity and versatility in forming various heterocyclic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanobut-3-enimidamide Hydrochloride typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyanobut-3-enimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Reagents: Aromatic amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Condensation Conditions: Reactions often occur in the presence of acids or bases, such as acetic acid or triethylamine, and may require heating.
Major Products:
Applications De Recherche Scientifique
3-Cyanobut-3-enimidamide Hydrochloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Cyanobut-3-enimidamide Hydrochloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The cyano group and the imidamide moiety play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Cyanoacetamide: Similar in structure but lacks the imidamide moiety.
N-Cyanoacetylamines: These compounds share the cyano group but differ in the substituents on the amine.
Uniqueness: 3-Cyanobut-3-enimidamide Hydrochloride is unique due to its combination of the cyano group and the imidamide moiety, which enhances its reactivity and versatility in forming heterocyclic compounds. This makes it a valuable building block in organic synthesis and a useful intermediate in various chemical reactions .
Propriétés
Formule moléculaire |
C5H8ClN3 |
|---|---|
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
3-cyanobut-3-enimidamide;hydrochloride |
InChI |
InChI=1S/C5H7N3.ClH/c1-4(3-6)2-5(7)8;/h1-2H2,(H3,7,8);1H |
Clé InChI |
OZANADOJYVLDCK-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(=N)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


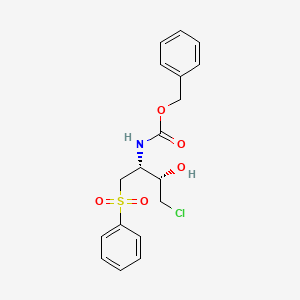
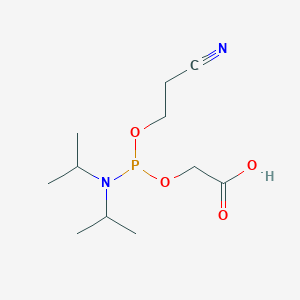
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
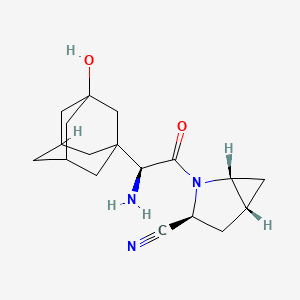
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
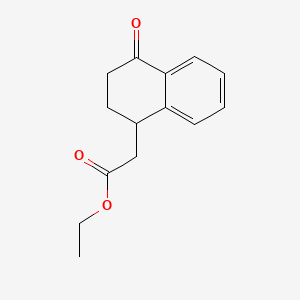
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
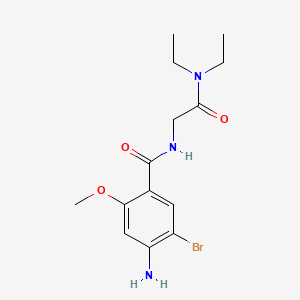


![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B13852419.png)
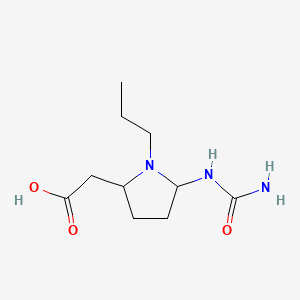
![2-[1-(Hydroxymethyl)butyl]-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B13852440.png)
